molecular formula C10H10ClNO4 B13959520 4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane CAS No. 53460-81-4

4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane

Cat. No.: B13959520
CAS No.: 53460-81-4
M. Wt: 243.64 g/mol
InChI Key: LQLVIUVTQZTSAJ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a chloromethyl group and an o-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane typically involves the reaction of o-nitrobenzaldehyde with chloromethyl methyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring.

Reaction Conditions:

    Reagents: o-nitrobenzaldehyde, chloromethyl methyl ether

    Catalyst: Acid (e.g., hydrochloric acid)

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis

    Temperature: Typically carried out at room temperature or slightly elevated temperatures

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide)

    Reduction: Hydrogen gas with palladium on carbon as a catalyst

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide

Major Products

    Substitution: Derivatives with various functional groups replacing the chloromethyl group

    Reduction: 4-(Aminomethyl)-2-(o-nitrophenyl)-1,3-dioxolane

    Oxidation: 4-(Formyl)-2-(o-nitrophenyl)-1,3-dioxolane or 4-(Carboxyl)-2-(o-nitrophenyl)-1,3-dioxolane

Scientific Research Applications

4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biochemical probes due to its reactive functional groups.

    Medicine: Investigated for its potential in drug development, particularly as a building block for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane involves its reactive functional groups. The chloromethyl group can undergo nucleophilic substitution, while the nitro group can participate in redox reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in synthetic chemistry and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2-(p-nitrophenyl)-1,3-dioxolane
  • 4-(Chloromethyl)-2-(m-nitrophenyl)-1,3-dioxolane
  • 4-(Bromomethyl)-2-(o-nitrophenyl)-1,3-dioxolane

Uniqueness

4-(Chloromethyl)-2-(o-nitrophenyl)-1,3-dioxolane is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its para- and meta- counterparts.

Properties

CAS No.

53460-81-4

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

4-(chloromethyl)-2-(2-nitrophenyl)-1,3-dioxolane

InChI

InChI=1S/C10H10ClNO4/c11-5-7-6-15-10(16-7)8-3-1-2-4-9(8)12(13)14/h1-4,7,10H,5-6H2

InChI Key

LQLVIUVTQZTSAJ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(O1)C2=CC=CC=C2[N+](=O)[O-])CCl

Origin of Product

United States

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